

# Itacitinib combination with epacadostat or parsaclisib phase I

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## Compound Focus: Itacitinib

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## Clinical Trial Data Summary

The table below summarizes the core quantitative data from the phase I studies evaluating **itacitinib** combinations [1].

Trial Component	Itacitinib + Epacadostat (Group A)	Itacitinib + Parsaclisib (Group B)
Patient Numbers	n=47 [1]	n=90 (Combination therapy) [1]
Dosing	Itacitinib (100–400 mg QD) + Epacadostat (50–300 mg BID) [1]	Itacitinib (100–400 mg QD) + Parsaclisib (0.3–10 mg QD) [1]
Most Common TRAEs	Fatigue, Nausea, Pyrexia, Vomiting [1]	Fatigue, Pyrexia, Diarrhea [1]
Objective Response Rate (ORR)	0% [1]	7.1% (in a cohort with Itacitinib 100 mg + Parsaclisib 0.3 mg) [1]

Trial Component	Itacitinib + Epacadostat (Group A)	Itacitinib + Parsaclisib (Group B)
Maximum Tolerated Dose (MTD)	Not Reached [1]	Not Reached [1]
Key Translational Findings	Minor increase in tumor CD8+ T-cell infiltration; minor changes in 6 plasma proteins [1]	Downregulation of 20 plasma proteins involved in immune cell function; no observed change in CD8+ T-cell infiltration [1]

## Experimental Protocol Overview

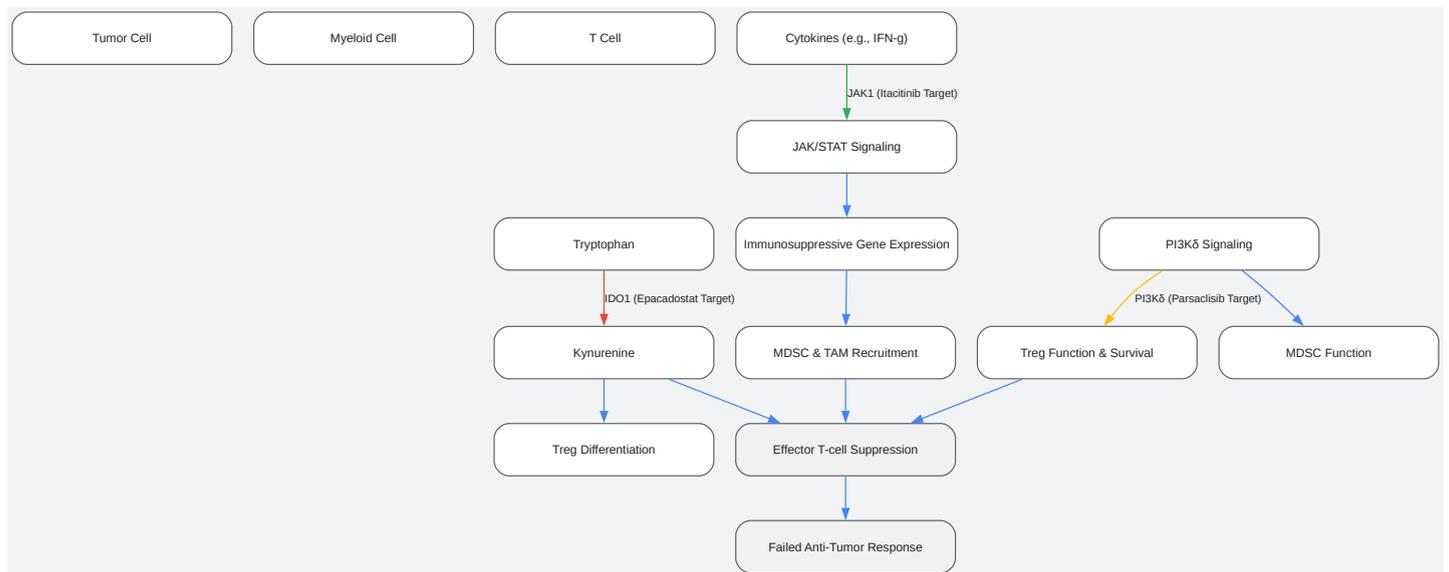
The following methodology is based on the phase I platform study (NCT02559492) that evaluated these combinations [1] [2].

- **1. Study Design:** This was a **multicenter, open-label, non-randomized, parallel-assessed Phase I trial**. The study was divided into a dose-escalation part (Part 1a) and a dose-expansion part (Part 1b) [1].
- **2. Patient Population:** The trial enrolled adults ( $\geq 18$  years) with histologically confirmed **advanced or metastatic solid tumors** that had progressed after standard therapy. Patients were required to have an ECOG performance status of 0 or 1 and be willing to provide pre- and on-treatment tumor biopsy specimens [1] [2].
- **3. Dosing and Administration:**
  - **Dose Escalation (Part 1a):** A standard **3+3 design** was used to determine the MTD or pharmacologically active dose (PAD). **Itacitinib** was administered orally once daily (100, 300, or 400 mg). Epacadostat was given orally twice daily (50, 100, or 300 mg). Parsaclisib was administered orally once daily (0.3, 1, 2.5, 5, or 10 mg), with higher doses ( $\geq 5$  mg) potentially switching to once-weekly dosing after cycle 3 [1].
  - **Dose Expansion (Part 1b):** Additional patients were enrolled at the recommended doses identified in Part 1a, including cohorts based on prior treatment history with PD-(L)1 targeted agents [1].
- **4. Primary Endpoint:** The primary endpoint was the **number of participants with Dose-Limiting Toxicities (DLTs)** during the first 21-day cycle to assess safety and tolerability [2].
- **5. Secondary Endpoints:** These included **Objective Response Rate (ORR)**, **Progression-Free Survival (PFS)**, and **Duration of Response (DOR)**, all assessed radiographically per RECIST v1.1 guidelines every 9 weeks [2].

- 6. Biomarker Analysis:** Paired tumor biopsies (pre-treatment and on-treatment) were collected for analysis of the tumor microenvironment, including **immune cell infiltration (e.g., CD8+ T-cells)**. Plasma samples were also analyzed for proteomic changes [1].

## Scientific Rationale and Pathway Analysis

The combinations were based on a strong preclinical hypothesis that simultaneously targeting multiple immunosuppressive pathways in the tumor microenvironment would enhance antitumor immunity [1].



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This diagram illustrates the scientific rationale behind the combinations. The goal was to use **itacitinib (a JAK1 inhibitor)** to reduce immunosuppressive myeloid cells, **epacadostat (an IDO1 inhibitor)** to reverse T-cell suppression, and **parsaclisib (a PI3K $\delta$  inhibitor)** to diminish regulatory T-cell (Treg) function. The hypothesis was that these would work synergistically to enhance the activity of effector T-cells and overcome resistance to checkpoint inhibitors [1].

## Key Conclusions for Researchers

For drug development professionals, these trials offer critical insights:

- **Manageable Safety, Limited Efficacy:** While the combinations were tolerable without reaching a maximum tolerated dose, they failed to demonstrate clinically meaningful efficacy beyond what is expected from standard checkpoint inhibitors alone [3] [1].
- **Translational Biomarker Disconnect:** The **lack of significant change in tumor CD8+ T-cell infiltration**, particularly with the **itacitinib-parsaclisib** combination, suggests that the immunomodulatory effects observed in preclinical models did not fully translate to humans, highlighting the importance of robust biomarker strategies in early trials [1].
- **Clinical Development Halted:** Based on the modest overall response rates and the failure to significantly alter the tumor microenvironment, the further clinical development of these specific combinations for solid tumors was not pursued [3] [1].

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## References

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2. Clinical Trial: NCT02559492 - My Cancer Genome [mycancergenome.org]
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